
((Methoxy-2 phenyl)-2 propionyl-(S))-6 diphenyl-4,4 perhydrothiopyrano(2,3-c)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Methoxy-2 phenyl)-2 propionyl-(S))-6 diphenyl-4,4 perhydrothiopyrano(2,3-c)pyrrole is a complex organic compound with a unique structure that includes methoxy, phenyl, propionyl, diphenyl, and perhydrothiopyrano groups
Preparation Methods
The synthesis of ((Methoxy-2 phenyl)-2 propionyl-(S))-6 diphenyl-4,4 perhydrothiopyrano(2,3-c)pyrrole involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core pyrrole structure, followed by the introduction of the methoxy, phenyl, and propionyl groups through a series of substitution and addition reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
((Methoxy-2 phenyl)-2 propionyl-(S))-6 diphenyl-4,4 perhydrothiopyrano(2,3-c)pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, depending on the reagents and conditions used.
Addition: Addition reactions, such as hydrogenation, can modify the double bonds within the compound.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
((Methoxy-2 phenyl)-2 propionyl-(S))-6 diphenyl-4,4 perhydrothiopyrano(2,3-c)pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate or biochemical tool.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound’s unique structure can be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ((Methoxy-2 phenyl)-2 propionyl-(S))-6 diphenyl-4,4 perhydrothiopyrano(2,3-c)pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit or activate certain enzymes, affecting metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar compounds to ((Methoxy-2 phenyl)-2 propionyl-(S))-6 diphenyl-4,4 perhydrothiopyrano(2,3-c)pyrrole include other pyrrole derivatives with different substituents These compounds may share some chemical properties but differ in their biological activities and applications
Properties
CAS No. |
146674-57-9 |
|---|---|
Molecular Formula |
C29H25NO3S2 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
1-[4,4-bis(phenylsulfanyl)pyrano[2,3-c]pyrrol-6-yl]-2-(2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C29H25NO3S2/c1-21(24-15-9-10-16-26(24)32-2)28(31)30-19-25-27(20-30)33-18-17-29(25,34-22-11-5-3-6-12-22)35-23-13-7-4-8-14-23/h3-21H,1-2H3 |
InChI Key |
CLMARRACOVAMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)C(=O)N2C=C3C(=C2)OC=CC3(SC4=CC=CC=C4)SC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


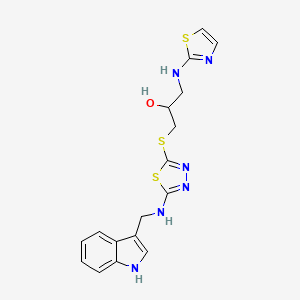
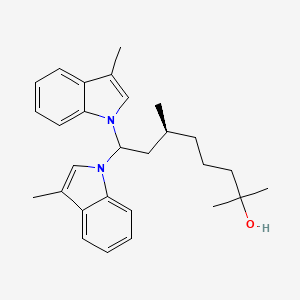
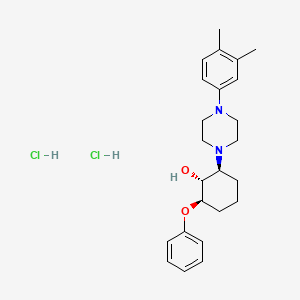
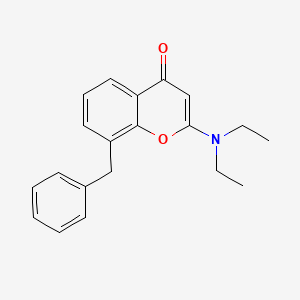
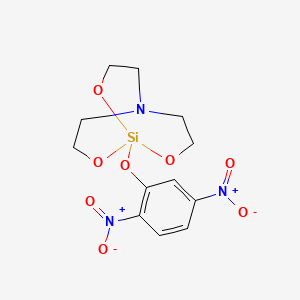
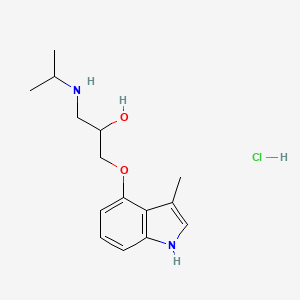
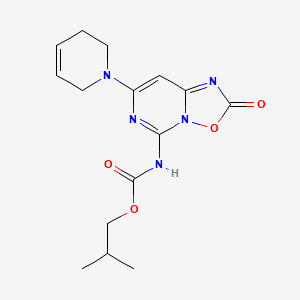
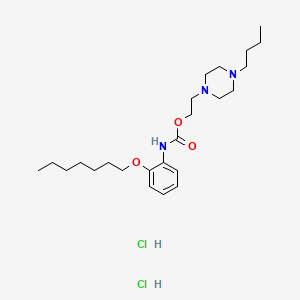
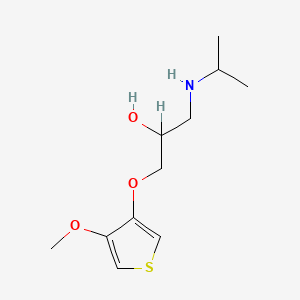

![N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B12755591.png)
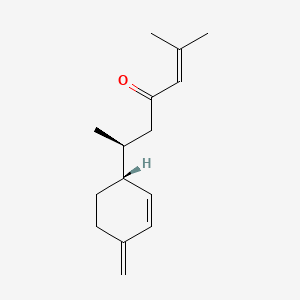
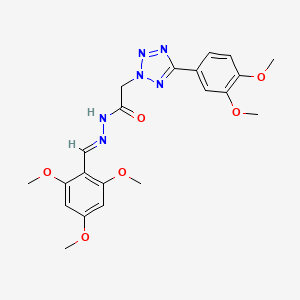
![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)
